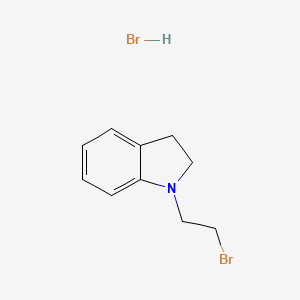

1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide

Description

1-(2-Bromoethyl)-2,3-dihydro-1H-indole hydrobromide is a brominated indole derivative characterized by a bromoethyl chain attached to the indole nitrogen and a hydrobromide salt. This compound serves as a key intermediate in organic synthesis, particularly for functionalizing indole scaffolds through nucleophilic substitution or cross-coupling reactions.

Propriétés

IUPAC Name |

1-(2-bromoethyl)-2,3-dihydroindole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.BrH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXSLINUXSCAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-01-7 | |

| Record name | 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide typically involves the bromination of 2,3-dihydro-1H-indole. One common method is the reaction of 2,3-dihydro-1H-indole with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further bromination.

Industrial Production Methods: In industrial settings, the production of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromoethyl)-2,3-dihydro-1H-indole hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can yield dihydroindole derivatives with altered electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a bromoethyl group attached to a dihydroindole structure, which contributes to its reactivity and potential interactions with biological systems. Its CAS number is 1803586-01-7, and it is primarily used as a research chemical.

Medicinal Chemistry Applications

1. Anticancer Research

- Mechanism of Action : Studies have indicated that compounds similar to 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide exhibit cytotoxic effects on various cancer cell lines. The bromoethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of DNA adducts, ultimately inducing apoptosis in cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations.

2. Neuroprotective Effects

- Research Findings : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The indole structure is often associated with neuroactivity.

- Case Study : Research published in Neuropharmacology highlighted the protective effects of indole derivatives on neuronal cells exposed to oxidative stress, suggesting a pathway for further exploration of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide in neuroprotection.

Biological Research Applications

1. Cell Culture Studies

- Buffering Agent : This compound has been utilized as a non-ionic organic buffering agent in cell culture systems, helping maintain pH levels conducive to cell growth and experimentation.

- Data Table :

| Application | pH Range | Notes |

|---|---|---|

| Cell Culture | 6 - 8.5 | Used as a buffering agent |

Materials Science Applications

1. Polymer Chemistry

- Functionalization of Polymers : The reactivity of the bromoethyl group allows for its use in the functionalization of polymers, enhancing their properties for specific applications such as drug delivery systems.

- Case Study : A recent study explored the incorporation of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide into polymer matrices for controlled release formulations, demonstrating improved drug release profiles compared to conventional systems.

Mécanisme D'action

The mechanism of action of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide involves its interaction with biological molecules, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA, causing structural changes that affect gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Comparisons

a. 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole (HR336245)

b. 1-(2-Bromoethyl)-4-nitrobenzene

c. 2-Bromoethylamine Hydrobromide

- Structural Differences : A simpler molecule lacking the indole moiety. The bromoethylamine chain is identical to the target compound’s side chain, emphasizing its role as a building block for alkylation reactions .

Spectral and Physical Properties

NMR Shifts :

Mass Spectrometry :

Crystal Structures :

Functional and Pharmacological Comparisons

- Antioxidant Activity : Compounds 9a, 9c, and 9d are evaluated for ischemia treatment, with structural variations (e.g., methoxy, dimethoxy, fluorine) modulating antioxidant efficacy .

- Neurological Applications : Citalopram hydrobromide (a fluorinated indole derivative) demonstrates the indole core’s relevance in SSRIs, though the target compound’s bioactivity remains unexplored .

- Antimicrobial Potential: Triazole-indole hybrids (e.g., 2j) exhibit antibacterial activity, suggesting the bromoethyl chain’s role in enhancing lipophilicity and target binding .

Activité Biologique

1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring system, which is known for its versatility in biological applications. The presence of the bromoethyl group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide primarily involves:

- Enzyme Inhibition : The bromine atom can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

- Receptor Binding : The compound interacts with various receptors, potentially influencing signaling pathways critical for cellular function.

- DNA Interaction : There is evidence suggesting that this compound may intercalate with DNA, causing structural changes that affect gene expression and cellular proliferation .

Anticancer Properties

The indole scaffold is recognized for its anticancer potential. Studies indicate that compounds containing the indole structure can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

- Topoisomerase Inhibition : Indole derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Case Study : A study involving similar indole compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HCT-116), suggesting that 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide may exhibit comparable effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Bromoethylamine hydrobromide | Simple amine | Less complex; different reactivity |

| 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide | Imidazole derivative | Different chemical properties; varied applications |

| 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide | Piperidine derivative | Alters biological activity; unique interactions |

Research Findings

Recent studies highlight the potential applications of indole derivatives in drug development:

- Antitumor Activity : Indoles have been shown to possess significant antitumor activity through mechanisms involving apoptosis and cell cycle regulation .

- Pharmacological Potential : The indole structure is considered a privileged scaffold in drug design due to its ability to interact with multiple biological targets, making it a focus for developing new therapeutic agents .

Q & A

Q. What are the typical synthetic routes for preparing 1-(2-bromoethyl)-2,3-dihydro-1H-indole hydrobromide?

The compound is synthesized via bromination of 2,3-dihydro-1H-indole derivatives using bromine or HBr/KBrO₃ under controlled conditions. For example, bromination of the indole core in dichloromethane or chloroform at low temperatures (0–25°C) ensures regioselectivity at the ethyl side chain . Post-synthesis, purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the hydrobromide salt .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments (e.g., shifts for bromoethyl groups at δ 3.28–4.62 ppm) and carbon connectivity .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757) .

- TLC : To monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. How can researchers optimize reaction yields during synthesis?

Yields depend on solvent choice, catalyst loading, and reaction time. For CuI-catalyzed reactions (e.g., click chemistry), PEG-400:DMF (2:1) mixtures improve solubility, while extended reaction times (12+ hours) enhance conversion . Removing residual DMF via vacuum drying at 90°C also prevents byproduct formation .

Advanced Research Questions

Q. What mechanistic insights explain the bromoethyl group’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in nucleophilic substitution (SN2) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). Steric hindrance from the dihydroindole ring slows reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to activate the C–Br bond .

Q. How do electronic effects of substituents influence the compound’s biological activity?

Substituents on the indole ring (e.g., fluorine, methoxy groups) modulate electron density, affecting binding to biological targets. For example, electron-withdrawing groups (e.g., -Br) enhance stability but may reduce affinity for hydrophobic enzyme pockets, as seen in analogous indole-based antioxidants .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR shifts (e.g., δ 7.12–7.23 ppm for aromatic protons) may arise from solvent polarity or impurities. Cross-validation with DEPT-135 and 2D-COSY experiments clarifies ambiguous signals, while HRMS confirms molecular integrity .

Q. How can researchers evaluate the compound’s potential in drug discovery?

- In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization or SPR.

- SAR studies : Compare analogs (e.g., 1-(3-bromopropyl)indoline) to identify critical substituents .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cells .

Methodological Considerations

Q. What precautions are necessary when handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.